
4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The synthesis process involves a series of chemical reactions, and the final products were found to exhibit moderate antiproliferative activity against the tested cell lines .Molecular Structure Analysis
The molecular structure of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” is complex, with multiple functional groups. It includes a pyrimidine ring, a trifluoromethyl group, an ethoxy group, and a carbonitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct functional groups are added at the right positions on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” are influenced by its molecular structure . The presence of the trifluoromethyl group, the ethoxy group, and the carbonitrile group contribute to its unique properties .Mécanisme D'action
Orientations Futures
The future directions for the research and development of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” and its derivatives are promising . Given their potential as anticancer agents, further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production .
Propriétés
IUPAC Name |
4-ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-2-15-7-5(3-12)6(8(9,10)11)13-4-14-7/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOWAYFWRLJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


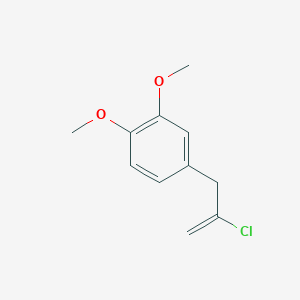
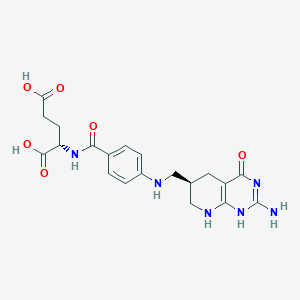
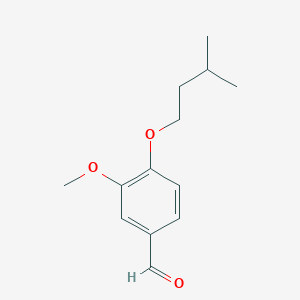
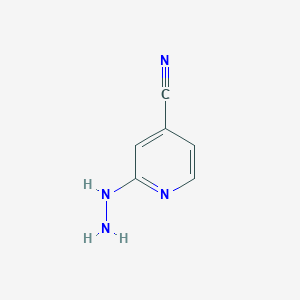
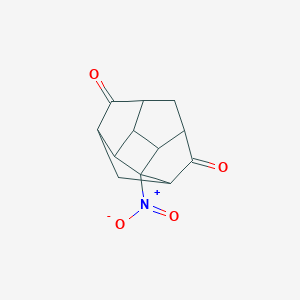
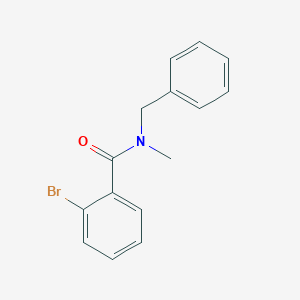
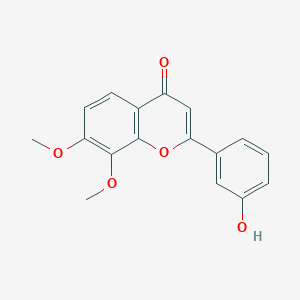

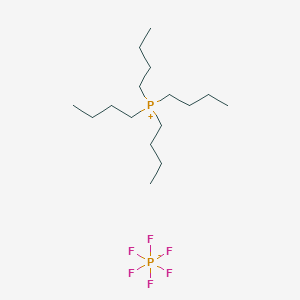
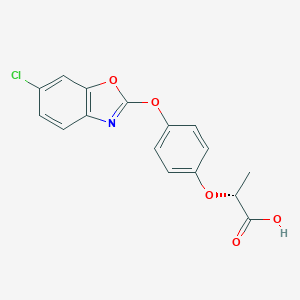
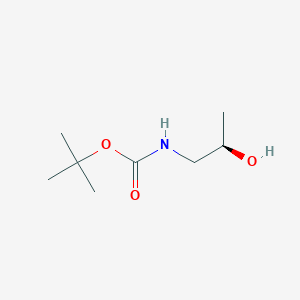
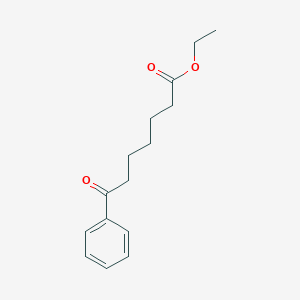
![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)